molecular formula C23H21BrN6O3 B1241820 4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B1241820
M. Wt: 509.4 g/mol
InChI Key: TVXDYAQKPKQXHU-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-[[3-bromo-5-ethoxy-4-(1-naphthalenylmethoxy)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide is a member of naphthalenes.

Scientific Research Applications

Anticancer Applications

  • Compounds with structures similar to the queried chemical have shown promising results in anticancer evaluations. For instance, certain 1,3,4-oxadiazole derivatives have demonstrated significant activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Pharmacological Potential

  • Research has been conducted to explore the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives. These studies include toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing that these compounds can have diverse pharmacological applications (M. Faheem, 2018).

Antimicrobial and Antifungal Activities

  • New derivatives containing 1,3,4-oxadiazole fragments have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potential at low concentrations against various microbial strains, indicating their applicability in developing new antimicrobial agents (Voskienė et al., 2012).

DNA Interaction and Drug Potential

  • Studies involving Schiff base ligands derived from similar compounds have revealed DNA binding activity, suggesting potential applications in drug development. These compounds have been evaluated as suitable drug candidates due to their interaction with DNA (Kurt et al., 2020).

Development of Electrochromic Materials

  • Research into the synthesis of novel polymers incorporating 1,3,4-oxadiazole segments has led to advancements in electrochromic devices. These studies highlight the impact of structural manipulation on the physical properties of materials, contributing to the development of new electrochromic materials (Constantin, Bejan, & Damaceanu, 2019).

Anticonvulsant Activity

  • Novel semicarbazone-based 1,3,4-oxadiazoles have been synthesized and tested for anticonvulsant activity. These compounds have shown promise in various models of seizures, contributing to the development of new anticonvulsant drugs (Rajak et al., 2010).

Properties

Molecular Formula

C23H21BrN6O3

Molecular Weight

509.4 g/mol

IUPAC Name

4-amino-N'-[(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C23H21BrN6O3/c1-2-31-19-11-14(12-27-28-22(25)20-23(26)30-33-29-20)10-18(24)21(19)32-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3,(H2,25,28)(H2,26,30)/b27-12+

InChI Key

TVXDYAQKPKQXHU-KKMKTNMSSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N=C(/C2=NON=C2N)\N)Br)OCC3=CC=CC4=CC=CC=C43

SMILES

CCOC1=C(C(=CC(=C1)C=NN=C(C2=NON=C2N)N)Br)OCC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN=C(C2=NON=C2N)N)Br)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 3
Reactant of Route 3
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 4
Reactant of Route 4
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 5
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 6
Reactant of Route 6
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide

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